

3-Aminopropanethiol vs 2-Aminoethanethiol cysteamine

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 3-Aminopropanethiol

CAS No.: 462-47-5

Cat. No.: S573480

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Chemical & Physical Properties

The following table summarizes the fundamental chemical and physical properties of both compounds, highlighting the difference in their carbon chain length and its implications.

Property	2-Aminoethanethiol (Cysteamine)	3-Aminopropanethiol
CAS Number	60-23-1 [1]	462-47-5 [2] [3]
Molecular Formula	C ₂ H ₇ NS [1]	C ₃ H ₉ NS [2] [3]
Molecular Weight	77.15 g/mol [1]	91.18 g/mol [2]
Density	1.0±0.1 g/cm ³ [1]	0.951 g/cm ³ [2]
Boiling Point	133.6±23.0 °C [1]	151.4 °C [2]
Flash Point	34.6±22.6 °C [1]	45.4 °C [2]
Structure	HS-CH ₂ -CH ₂ -NH ₂ [4]	HS-CH ₂ -CH ₂ -CH ₂ -NH ₂ [3]

Biological Activity and Therapeutic Applications

The biological profiles and applications of these two compounds differ significantly, largely due to the structural difference.

Aspect	2-Aminoethanethiol (Cysteamine)	3-Aminopropanethiol
Primary Medical Use	FDA-approved treatment for nephropathic cystinosis [1] [4] [5].	No approved medical uses identified; used in organic synthesis and as a corrosion inhibitor [3].
Mechanism of Action	In cystinosis: Depletes lysosomal cystine by converting it to cysteine and cysteine-cysteamine mixed disulfide, which can exit the lysosome [4] [6].	Research-grade reversible inhibitor of Bovine Plasma Amine Oxidase (BPAO) , proposed to form a thiazolidine cofactor adduct [7] [3].

| **Key Biological Roles** | - **Antioxidant**: Scavenges reactive oxygen species and increases glutathione levels [1] [5].

- **Neuroprotective**: Upregulates BDNF and Nrf2 pathways; crosses the blood-brain barrier [5].
- **Enzyme Modulation**: Inhibits transglutaminase 2 and caspase 3 [5]. | Research indicates a role as a **reversible inhibitor** of amine oxidases, similar to cysteamine but with potentially different efficacy due to the longer carbon chain [7]. | | **Research & Investigational Uses** | Investigated for **Huntington's disease, Parkinson's disease, radiation protection**, and as a potential **anti-malarial** and **anti-HIV-1** agent [1] [5]. | Studied as a building block for pharmaceuticals and herbicides, and as a potential treatment for radiation-induced bone marrow suppression and acute leukemia (preclinical stage) [3]. |

Toxicity Profiles

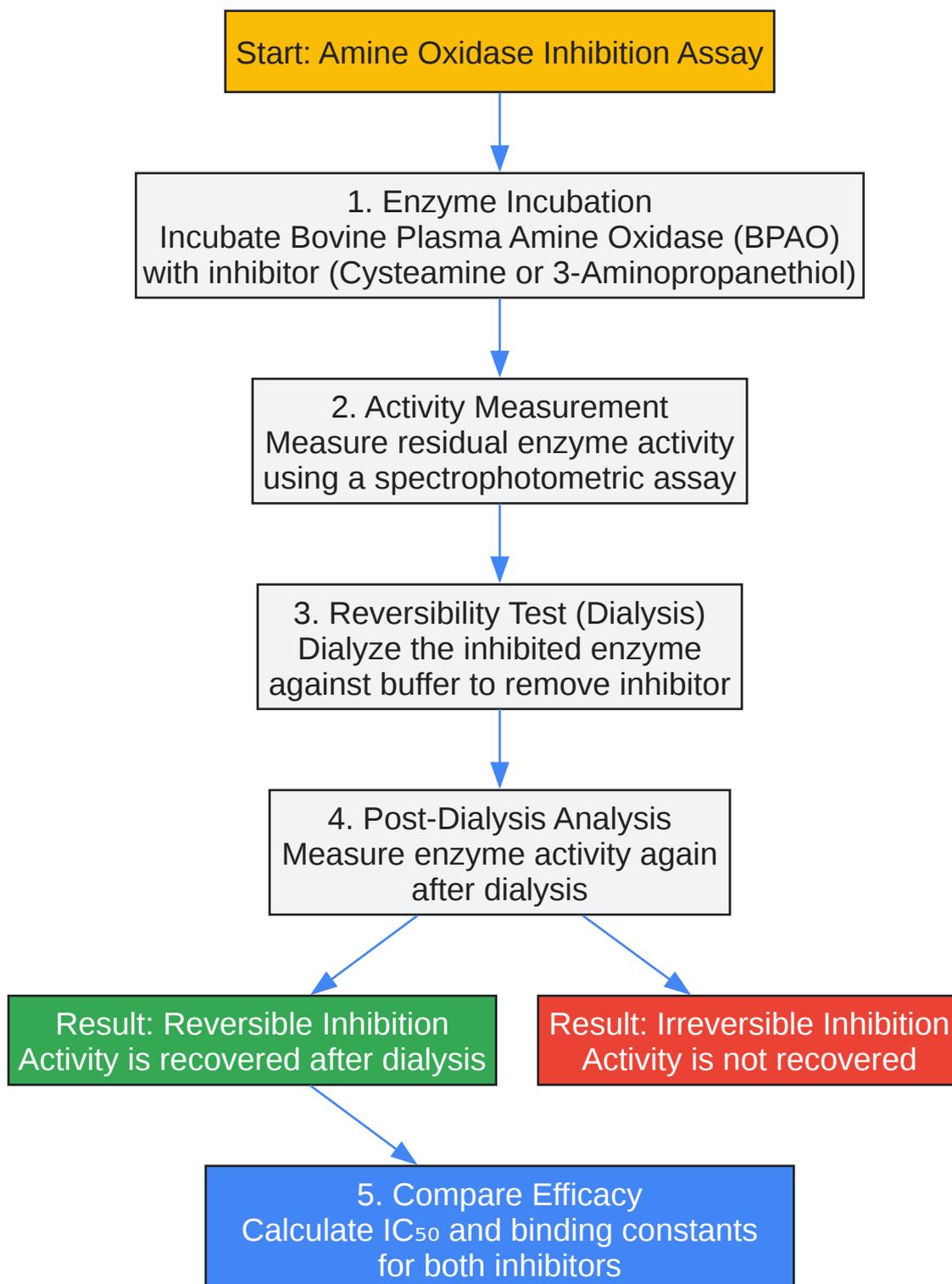
The available toxicological data for these compounds is summarized from animal studies.

Compound	Route of Exposure	Species	LD ₅₀
2-Aminoethanethiol (Cysteamine)	Intraperitoneal [1]	Rat	232 mg/kg

Compound	Route of Exposure	Species	LD ₅₀
	Oral [1]	Mouse	625 mg/kg
3-Aminopropanethiol	Intraperitoneal [2]	Mouse	125 mg/kg

Experimental Protocol: Amine Oxidase Inhibition

The following workflow outlines a key experiment that directly compares the activity of both compounds as reversible inhibitors of Bovine Plasma Amine Oxidase (BPAO) [7].



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Key Methodological Details:

- **Enzyme Source:** Bovine Plasma Amine Oxidase (BPAO) [7].

- **Inhibitors:** Cysteamine and **3-Aminopropanethiol** are prepared in suitable buffer solutions [7].
- **Critical Control:** The analog **2-(methylthio)ethylamine** (which has a sulfur instead of a thiol) is used as a control and was found to be a weak **irreversible** inhibitor, highlighting the necessity of the free sulfhydryl and amine groups for the reversible mechanism [7].
- **Analysis:** The recovery of enzyme activity after dialysis confirms the reversible nature of the inhibition. The kinetics of recovery and substrate protection assays can be used to propose a mechanism involving the formation of a thiazolidine ring with the enzyme's cofactor [7].

Summary and Key Differences

The core distinction lies in the **methylene group (-CH₂-)** that differentiates **3-Aminopropanethiol** (homocysteamine) from Cysteamine. This structural difference significantly impacts their biological and therapeutic profiles:

Feature	2-Aminoethanethiol (Cysteamine)	3-Aminopropanethiol
Research & Clinical Status	Well-established, with FDA-approved drug status and extensive research for other diseases [4] [5].	Primarily a research chemical and building block for synthesis, with limited and preliminary biological data [3].
Mechanism Diversity	Multiple well-characterized mechanisms (cystine depletion, antioxidant, neuroprotection, enzyme inhibition) [1] [4] [5].	Primarily studied in the context of amine oxidase inhibition [7] [3].
Data Availability	Abundant <i>in vitro</i> , <i>in vivo</i> , and clinical data [1] [5].	Data is scarce, mostly limited to chemical properties and <i>in vitro</i> enzyme studies [7] [2] [3].

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